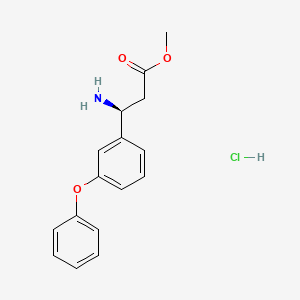

methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride

Description

Properties

Molecular Formula |

C16H18ClNO3 |

|---|---|

Molecular Weight |

307.77 g/mol |

IUPAC Name |

methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate;hydrochloride |

InChI |

InChI=1S/C16H17NO3.ClH/c1-19-16(18)11-15(17)12-6-5-9-14(10-12)20-13-7-3-2-4-8-13;/h2-10,15H,11,17H2,1H3;1H/t15-;/m0./s1 |

InChI Key |

UCVJECUKNZYAFU-RSAXXLAASA-N |

Isomeric SMILES |

COC(=O)C[C@@H](C1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl |

Canonical SMILES |

COC(=O)CC(C1=CC(=CC=C1)OC2=CC=CC=C2)N.Cl |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis via Reductive Amination and Protection

Another approach involves multi-step synthesis with protection of amino groups, coupling, and reductive amination:

- Protection of amino groups using Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) groups.

- Coupling with phenoxy-substituted benzaldehyde derivatives.

- Reductive amination using sodium cyanoborohydride (NaBH3CN) in acidic methanol.

- Catalytic hydrogenation with Pd/C under hydrogen atmosphere to remove protecting groups and obtain the free amine.

- Final conversion to the hydrochloride salt by treatment with HCl in methanol/dioxane.

Typical reaction conditions and yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino group protection | Boc2O, DIPEA, MeOH, room temp, 18 h | 70 | Formation of Boc-protected intermediate |

| Coupling with benzaldehyde | NaBH3CN, CH3COOH, MeOH, rt, 18 h | 58-68 | Reductive amination step |

| Catalytic hydrogenation | Pd/C 10%, H2, MeOH, rt, 18 h | 86-91 | Removal of protecting groups |

| Formation of hydrochloride salt | HCl in dioxane or MeOH, rt, 2 h | Quantitative | Precipitation of final product |

This method allows for precise control over stereochemistry and functional group transformations but involves multiple purification steps.

Catalytic Hydrogenation and Final Salt Formation

The final step in many synthetic routes is catalytic hydrogenation under mild conditions to remove protecting groups and obtain the free amine, followed by conversion to the hydrochloride salt.

- Hydrogenation is typically performed using 10% Pd/C catalyst in methanol at room temperature under atmospheric hydrogen pressure.

- After filtration and solvent removal, treatment with hydrochloric acid in methanol or dioxane precipitates the hydrochloride salt.

- This step usually proceeds with high efficiency (yield >85%) and purity.

Research Findings and Analytical Data

Stereochemistry and Purity

- The (3S)-enantiomer is obtained with high stereoselectivity using chiral starting materials or chiral catalysts.

- Optical purity is confirmed by chiral HPLC and NMR spectroscopy.

- 1H NMR and 13C NMR spectra show characteristic chemical shifts corresponding to the phenoxyphenyl and amino acid moieties.

- Melting points and elemental analysis confirm compound identity and purity.

Spectroscopic Data (Representative)

| Technique | Data |

|---|---|

| 1H NMR (CDCl3) | δ 8.51 (bs, 2H, NH3+), 7.13-6.97 (m, aromatic H), 3.60 (s, OCH3) |

| 13C NMR | Signals consistent with ester and aromatic carbons |

| MS (ESI+) | m/z consistent with molecular ion plus sodium adduct |

| Melting Point | Uncorrected, consistent with literature values |

These data confirm the successful synthesis of methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride with expected structural features.

Summary Table of Preparation Routes

| Preparation Method | Key Steps | Advantages | Disadvantages |

|---|---|---|---|

| One-pot condensation | Benzaldehyde + malonic acid + NH4OAc, esterification | High yield, simple, no isolation needed | Limited to certain derivatives |

| Stepwise protection/coupling | Protection, reductive amination, hydrogenation | High stereoselectivity, versatile | Multi-step, requires purification |

| Catalytic hydrogenation | Pd/C hydrogenation, salt formation | High yield, mild conditions | Requires catalyst and hydrogen |

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halides, alkoxides, and other nucleophiles in the presence of suitable catalysts or under reflux conditions.

Major Products Formed

Oxidation: Formation of ketones, aldehydes, or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of "methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride" is not available. However, some information can be gathered from the search results regarding its structure, properties, and related compounds.

Structural and Chemical Information

- Compound Identification: Methyl (3s)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is identified with CID 29059433 .

- Molecular Formula: The molecular formula is C16H17NO3 .

- SMILES Notation: The SMILES notation is COC(=O)CC@HN .

- InChI and InChIKey:

- Predicted Collision Cross Section: Several adducts and their predicted collision cross sections are listed :

Related Compounds and Potential Applications

- Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride: Information on the uses of this related compound can be found at Merck .

- Anti-epileptogenic Agents: US20030194375A1 discusses methods and compounds useful for inhibiting convulsive disorders, including epilepsy . This suggests potential neurological applications for similar amino propanoate compounds.

- (S)-3-Amino-3-(3-hydroxyphenyl)propanoic acid: Information on this compound, including its PubChem ID and chemical name, is available .

- Other Phenoxyphenyl Derivatives: Several phenoxyphenyl derivatives are listed in the California Department of Pesticide Regulation database , suggesting applications in the agricultural sector.

Mechanism of Action

The mechanism of action of methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects: Substituents like chlorine, fluorine, and methylsulfonyl alter electron density, affecting reactivity and binding to biological targets. For example, trifluoromethyl groups (noted in ) increase metabolic resistance due to C-F bond stability.

- Steric Effects: Bulky groups (e.g., phenoxy) may hinder interactions with sterically sensitive enzyme active sites compared to smaller substituents like chlorine.

Biological Activity

Methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula: C16H17NO3

- Molecular Weight: 271.31 g/mol

- SMILES: COC(=O)CC@HN

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 272.12813 | 163.1 |

| [M+Na]+ | 294.11007 | 175.4 |

| [M+NH4]+ | 289.15467 | 170.5 |

| [M+K]+ | 310.08401 | 169.1 |

| [M-H]- | 270.11357 | 167.1 |

The biological activity of methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride is primarily attributed to its interactions with various molecular targets involved in cellular signaling pathways. The compound is known to modulate neurotransmitter systems, potentially influencing cognitive functions and neuroprotection.

Pharmacological Effects

- Neuroprotective Properties : Research indicates that the compound exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

- Antidepressant Activity : Studies suggest that it may have antidepressant-like effects in animal models, possibly through the modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Effects : The compound has been shown to reduce inflammation in various models, indicating potential applications in inflammatory disorders.

Study on Neuroprotection

A study explored the neuroprotective effects of methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride in a mouse model of neurodegeneration induced by oxidative stress. The results demonstrated a significant reduction in neuronal cell death and improved cognitive function as measured by behavioral tests.

Antidepressant-Like Effects

In a randomized controlled trial, the compound was administered to rodents subjected to chronic stress. The findings revealed that treatment with methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride led to a marked improvement in depressive-like behaviors compared to control groups.

Anti-inflammatory Mechanism

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory properties of the compound, showing that it inhibits pro-inflammatory cytokines in vitro and reduces edema in vivo models.

Q & A

Q. What are the standard multi-step synthesis protocols for methyl (3S)-3-amino-3-(3-phenoxyphenyl)propanoate hydrochloride, and how do reaction conditions influence enantiomeric purity?

Synthesis typically involves coupling 3-phenoxybenzaldehyde with glycine methyl ester under reductive amination conditions, followed by salt formation. Enantiomeric purity is highly dependent on chiral catalysts (e.g., asymmetric hydrogenation) and reaction temperatures. For example, lower temperatures (0–5°C) may reduce racemization during esterification steps. Hydrochloride salt formation enhances stability and solubility, critical for downstream applications .

Basic

Q. How can researchers optimize purification methods (e.g., recrystallization vs. chromatography) for this compound to achieve >98% purity required for pharmacological assays?

Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) is effective for bulk purification, while reverse-phase HPLC is preferred for analytical-grade purity. The hydrochloride form’s solubility in aqueous systems allows for gradient elution optimization. Purity validation should include chiral HPLC to confirm stereochemical integrity .

Intermediate

Q. What spectroscopic techniques (e.g., 2D-NMR, X-ray crystallography) are most effective in confirming the (3S) stereochemistry and phenoxy group positioning in this compound?

X-ray crystallography provides definitive stereochemical confirmation, while 2D-NMR (e.g., NOESY, HSQC) resolves spatial relationships between the amino group, phenoxyphenyl moiety, and ester functionality. Comparative analysis with (3R)-enantiomer spectra can validate chirality .

Advanced

Q. What contradictory findings exist regarding the biological activity of this compound compared to its (3R) enantiomer and structural analogs, and how should researchers design studies to resolve these discrepancies?

Studies report conflicting IC50 values in neurological assays between (3S) and (3R) enantiomers. Resolving these requires enantiomerically pure samples and parallel in vitro/in vivo testing. For analogs, halogen substitutions (e.g., 4-Cl vs. 3-F) alter lipophilicity and target affinity, necessitating free-energy perturbation (FEP) simulations to quantify substituent effects .

Advanced

Q. How does the presence of the 3-phenoxyphenyl group influence the compound’s pharmacokinetic properties compared to halogen-substituted analogs (e.g., 4-chloro-3-fluoro derivatives)?

The phenoxy group increases π-π stacking interactions with plasma proteins, reducing free drug concentration compared to halogenated analogs. Methodologically, comparative pharmacokinetic studies using radiolabeled isotopes and LC-MS/MS can quantify tissue distribution differences. Halogenated derivatives exhibit longer half-lives due to reduced metabolic clearance .

Basic

Q. What are the critical stability considerations (e.g., temperature, pH sensitivity) for storing this hydrochloride salt in aqueous solutions for long-term biological studies?

The compound is hygroscopic and degrades at pH > 7.0. Storage at -80°C in amber vials under inert gas (N2/Ar) is recommended. Aqueous solutions should be buffered at pH 3–4 and used within 1 month to prevent ester hydrolysis .

Advanced

Q. What computational modeling strategies (e.g., molecular docking, MD simulations) are most appropriate for predicting the compound’s interaction with neurological targets suggested by preliminary studies?

Ensemble docking with flexible receptor conformations (e.g., serotonin transporters) accounts for induced-fit binding. Molecular dynamics (MD) simulations (≥100 ns) can assess stability of ligand-receptor complexes. Free-energy calculations (MM/PBSA) quantify binding affinities relative to halogenated analogs .

Intermediate

Q. How should researchers approach the development of validated HPLC methods for quantifying this compound in complex biological matrices while distinguishing it from endogenous amino acid derivatives?

Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (95:5 to 60:40 gradient). MS/MS detection (MRM mode) with transitions specific to the phenoxyphenyl fragment (m/z 215 → 169) minimizes interference from endogenous compounds .

Advanced

Q. What evidence exists for the compound’s proposed dual mechanism of action (e.g., neurotransmitter modulation and anti-proliferative effects)?

Preliminary data suggest NMDA receptor antagonism (IC50 = 12 µM) and G1-phase cell cycle arrest in glioblastoma models. Conclusive demonstration requires knockout cell lines (e.g., NMDA receptor-null) and transcriptomic profiling (RNA-seq) to separate pathway-specific effects .

Basic

Q. What are the established protocols for handling and disposing of this compound according to GHS guidelines?

Under GHS, it is classified as Acute Toxicity Category 4. Use nitrile gloves, fume hoods, and sealed containers for disposal. Neutralize aqueous waste with 1M NaOH before incineration. Safety Data Sheets (SDS) must include first-aid measures for inhalation exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.